

Comparative Analysis of the ^{13}C NMR Spectrum of 3-(3-chlorophenyl)propanal

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Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

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This guide provides a detailed comparison of the predicted ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **3-(3-chlorophenyl)propanal** with the experimental spectra of structurally related compounds: propanal, 3-phenylpropanal, and chlorobenzene. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar chemical entities.

Predicted and Experimental ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **3-(3-chlorophenyl)propanal** and the experimental data for the comparative compounds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom	3-(3-chlorophenyl)propanal (Predicted)	Propanal (Experimental) [1]	3-phenylpropanal (Experimental)	Chlorobenzene (Experimental) [2]
C=O	201.7	203.2	202.5	-
CH ₂ (alpha to C=O)	45.5	37.3	45.8	-
CH ₂ (beta to C=O)	29.8	6.04	31.5	-
C (aromatic, C-Cl)	134.5	-	-	134.3
C (aromatic, C-CH ₂)	142.5	-	141.2	-
CH (aromatic)	130.0	-	128.6	129.7 (C3, C5)
CH (aromatic)	128.5	-	128.5	128.6 (C2, C6)
CH (aromatic)	126.5	-	126.2	126.4 (C4)
CH (aromatic)	126.3	-	-	-

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental data cited in this guide were obtained using standard ¹³C NMR spectroscopic techniques.

Objective: To determine the carbon framework of the molecule by measuring the resonance frequencies of ¹³C nuclei in a strong magnetic field.

Procedure:

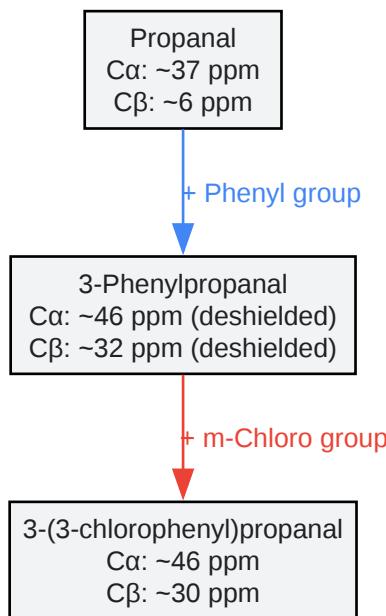
- **Sample Preparation:** A solution of the analyte is prepared by dissolving it in a deuterated solvent, typically chloroform-d (CDCl₃). TMS is added as an internal standard for chemical shift referencing (0.00 ppm).

- Instrument Setup: The experiment is performed on a high-field NMR spectrometer.
- Data Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate peak representation.

Substituent Effects on ^{13}C NMR Chemical Shifts

The following diagram illustrates the logical relationship of how the chemical shifts of the carbon atoms in the propanal backbone are influenced by the addition of a phenyl group and a chloro-substituent.

Substituent Effects on Propanal Backbone



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Caption: Influence of Phenyl and Chloro Groups on Propanal ^{13}C NMR Shifts.

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References

- 1. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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